trans-Clopidogrel-MP Derivative

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

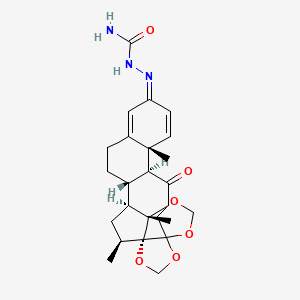

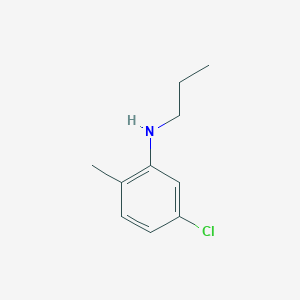

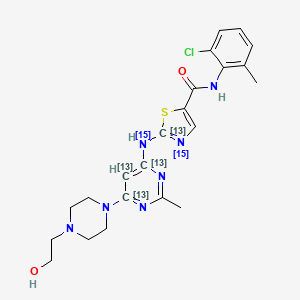

trans-Clopidogrel-MP Derivative: is a compound that belongs to the class of pharmaceutical reference standards. It is a mixture of diastereomers and is known for its significant role in the field of medicinal chemistry. The compound has a molecular formula of C25H26ClNO6S and a molecular weight of 504.00 . It is primarily used in the synthesis of active metabolites that have anti-platelet activity, making it crucial in the prevention of cardiovascular diseases .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: : The synthesis of trans-Clopidogrel-MP Derivative involves several steps, including the formation of mixed disulfide conjugates. The production of the active metabolite from 2-oxoclopidogrel by human liver microsomes is significantly influenced by the thiol reductants used . Among the thiol compounds tested, glutathione is the most efficient in producing the active metabolite . The synthetic route typically involves the use of various thiol compounds and human liver microsomes under controlled conditions to achieve the desired product .

Industrial Production Methods: : Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-performance liquid chromatography and tandem mass spectrometry to ensure the purity and quality of the final product . The compound is stored at -20°C and shipped at room temperature to maintain its stability .

Analyse Des Réactions Chimiques

Types of Reactions: : trans-Clopidogrel-MP Derivative undergoes several types of chemical reactions, including oxidation, reduction, and substitution . The compound forms mixed disulfide conjugates, which are capable of exchanging thiols with glutathione to release the active metabolite .

Common Reagents and Conditions: : Common reagents used in the reactions involving this compound include glutathione, 6-chloropyridazine-3-thiol, and 2,5-dimethylfuran-3-thiol . The reactions are typically carried out under controlled conditions using human liver microsomes and various thiol compounds .

Major Products: : The major products formed from these reactions are the active metabolites responsible for the anti-platelet activity of clopidogrel . These metabolites are crucial in the prevention of platelet aggregation and cardiovascular diseases .

Applications De Recherche Scientifique

trans-Clopidogrel-MP Derivative has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In medicinal chemistry, it is used to synthesize active metabolites that have anti-platelet activity . In biology, the compound is used to study the mechanisms of platelet aggregation and the role of thiol compounds in the production of active metabolites . In the pharmaceutical industry, this compound is used as a reference standard for the quality control of clopidogrel and its metabolites .

Mécanisme D'action

The mechanism of action of trans-Clopidogrel-MP Derivative involves the formation of mixed disulfide conjugates, which are capable of exchanging thiols with glutathione to release the active metabolite . This active metabolite irreversibly binds to P2Y12 ADP receptors on platelets, preventing ADP binding and activation of the glycoprotein GPIIb/IIIa complex . This inhibition reduces platelet aggregation and prevents cardiovascular events .

Comparaison Avec Des Composés Similaires

Similar Compounds: : Similar compounds to trans-Clopidogrel-MP Derivative include other thienopyridine derivatives such as ticlopidine and prasugrel . These compounds also have anti-platelet activity and are used in the prevention of cardiovascular diseases .

Uniqueness: : What sets this compound apart from other similar compounds is its ability to form stable mixed disulfide conjugates that can quantitatively generate the therapeutic active metabolite without the need for cytochrome P450-mediated bioactivation . This property makes it a valuable tool in overcoming interindividual variability in clopidogrel therapy .

Propriétés

Formule moléculaire |

C25H26ClNO6S |

|---|---|

Poids moléculaire |

504.0 g/mol |

Nom IUPAC |

(2E)-2-[1-[1-(2-chlorophenyl)-2-methoxy-2-oxoethyl]-4-[2-(3-methoxyphenyl)-2-oxoethyl]sulfanylpiperidin-3-ylidene]acetic acid |

InChI |

InChI=1S/C25H26ClNO6S/c1-32-18-7-5-6-16(12-18)21(28)15-34-22-10-11-27(14-17(22)13-23(29)30)24(25(31)33-2)19-8-3-4-9-20(19)26/h3-9,12-13,22,24H,10-11,14-15H2,1-2H3,(H,29,30)/b17-13+ |

Clé InChI |

FNCOEMFSIDGTAR-GHRIWEEISA-N |

SMILES isomérique |

COC1=CC=CC(=C1)C(=O)CSC\2CCN(C/C2=C\C(=O)O)C(C3=CC=CC=C3Cl)C(=O)OC |

SMILES canonique |

COC1=CC=CC(=C1)C(=O)CSC2CCN(CC2=CC(=O)O)C(C3=CC=CC=C3Cl)C(=O)OC |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

amino]propyl]-2-methoxybenzenesulfonamide](/img/structure/B13445416.png)

![(3R,4R)-N-(3-Cyanophenyl)-3-[[4-[(4-fluorophenyl)methoxy]benzoyl]amino]hexahydro-4-hydroxy-1H-azepine-1-carboxamide](/img/structure/B13445434.png)